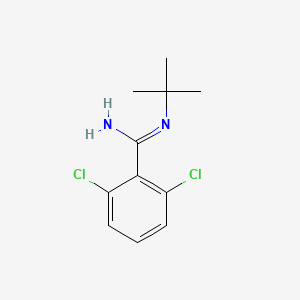
N-(tert-Butyl)-2,6-dichlorobenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-2,6-dichlorobenzimidamide is an organic compound characterized by the presence of a tert-butyl group and two chlorine atoms attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2,6-dichlorobenzimidamide typically involves the reaction of 2,6-dichlorobenzonitrile with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be summarized as follows:
Starting Materials: 2,6-dichlorobenzonitrile and tert-butylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as toluene or ethanol, under reflux conditions.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2,6-dichlorobenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted benzimidamides.
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of benzimidazole amines.
Hydrolysis: Formation of 2,6-dichlorobenzoic acid and tert-butylamine.
Scientific Research Applications
N-(tert-Butyl)-2,6-dichlorobenzimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2,6-dichlorobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atoms contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Shares the tert-butyl group but differs in the presence of a sulfinimidoyl chloride group.
N-tert-Butylbenzamide: Similar structure but lacks the chlorine atoms.
2,6-Dichlorobenzamide: Lacks the tert-butyl group but contains the dichlorobenzamide core.
Uniqueness
N-(tert-Butyl)-2,6-dichlorobenzimidamide is unique due to the combination of the tert-butyl group and two chlorine atoms, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
N'-tert-butyl-2,6-dichlorobenzenecarboximidamide |
InChI |
InChI=1S/C11H14Cl2N2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H2,14,15) |
InChI Key |
XDZBGYYFYQANOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C1=C(C=CC=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















